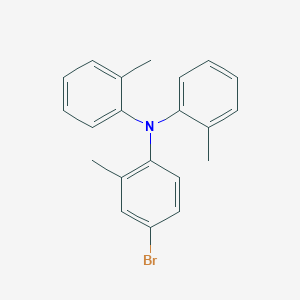

4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine

Beschreibung

BenchChem offers high-quality 4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-methyl-N,N-bis(2-methylphenyl)Benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H20BrN |

|---|---|

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

4-bromo-2-methyl-N,N-bis(2-methylphenyl)aniline |

InChI |

InChI=1S/C21H20BrN/c1-15-8-4-6-10-19(15)23(20-11-7-5-9-16(20)2)21-13-12-18(22)14-17(21)3/h4-14H,1-3H3 |

InChI-Schlüssel |

FSSFANMILWFZSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1N(C2=C(C=C(C=C2)Br)C)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences. It provides unparalleled, atom-level insight into molecular structure, making it a cornerstone of compound identification, verification, and characterization.[1] For professionals in drug discovery and development, NMR is not merely a characterization tool but a critical component in understanding molecular interactions, confirming synthetic outcomes, and ensuring the structural integrity of novel chemical entities.

This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine , a complex triarylamine. Triarylamine scaffolds are prevalent in materials science and medicinal chemistry, often serving as cores for functional molecules. Understanding their spectral properties is crucial for chemists synthesizing or utilizing such compounds. This document will deconstruct the molecule's structure, predict its NMR chemical shifts with detailed justifications, outline a robust experimental protocol for data acquisition, and present a logical workflow for spectral interpretation.

Molecular Structure Analysis

To accurately predict and assign NMR signals, a thorough analysis of the molecule's symmetry and electronic landscape is required. The structure of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine contains several distinct aromatic and aliphatic regions. Due to steric hindrance from the ortho-methyl groups on all three rings, the phenyl rings are expected to be twisted out of plane relative to the central nitrogen atom, preventing free rotation. This conformational rigidity makes the two N-bound tolyl groups chemically non-equivalent.

For clarity, the atoms are systematically numbered as shown in the diagram below. This numbering scheme will be used throughout the guide to refer to specific proton and carbon atoms.

Caption: Numbering scheme for 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[2] The predicted chemical shifts (δ) are influenced by factors such as electron density (shielding/deshielding), the anisotropic effects of aromatic rings, and steric compression. For this molecule, the aromatic region (6.5-7.5 ppm) will be complex due to multiple, non-equivalent protons. The aliphatic region will contain signals for the three distinct methyl groups.

The predictions below are based on established substituent effects and data from analogous structures, simulating the output from advanced prediction software.[3] The spectrum is assumed to be recorded in a non-polar deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H7 (3H) | 2.15 - 2.25 | s (singlet) | N/A | Methyl group on the central aniline ring. |

| H7' (3H) | 2.05 - 2.15 | s (singlet) | N/A | Methyl group on one of the N-tolyl rings. |

| H7'' (3H) | 2.05 - 2.15 | s (singlet) | N/A | Methyl group on the second N-tolyl ring. |

| H3 | 7.20 - 7.30 | d (doublet) | J ≈ 8.5 Hz | Ortho to Br, meta to N. Deshielded by Br. |

| H5 | 7.35 - 7.45 | d (doublet) | J ≈ 2.0 Hz | Meta to both Br and N. Shows small meta coupling. |

| H6 | 6.80 - 6.90 | d (doublet) | J ≈ 8.5 Hz | Ortho to N, meta to Br. Shielded by the amino group. |

| H3' / H3'' | 7.10 - 7.25 | m (multiplet) | - | Aromatic protons on tolyl rings. |

| H4' / H4'' | 7.15 - 7.30 | m (multiplet) | - | Aromatic protons on tolyl rings. |

| H5' / H5'' | 7.05 - 7.20 | m (multiplet) | - | Aromatic protons on tolyl rings. |

| H6' / H6'' | 6.95 - 7.10 | m (multiplet) | - | Aromatic protons on tolyl rings, likely shifted upfield due to proximity to the central ring. |

Causality Behind Predictions:

-

Aromatic Protons (6.80 - 7.45 ppm): These protons resonate downfield due to the deshielding effect of the aromatic ring current.[2] Protons ortho and para to the electron-donating nitrogen atom (e.g., H6) are expected to be shifted upfield compared to those on a standard benzene ring (7.34 ppm). Conversely, protons ortho to the electron-withdrawing bromine atom (H3, H5) will be shifted downfield.[4]

-

Methyl Protons (2.05 - 2.25 ppm): The three methyl groups are in distinct chemical environments and are expected to appear as sharp singlets in the upfield region.[2] Their exact positions are influenced by the steric and electronic environment created by the twisted triarylamine structure.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[5] The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[6] Aromatic sp² carbons typically resonate between 110-160 ppm, while aliphatic sp³ carbons, like those in methyl groups, appear further upfield (10-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted δ (ppm) | Justification |

| C7, C7', C7'' | 18 - 22 | sp³ hybridized methyl carbons. |

| C4 | 115 - 120 | Aromatic C-Br, shielded by ortho methyl and meta amino group. |

| Aromatic CH | 120 - 135 | General range for protonated aromatic carbons. |

| C3, C5, C6 | 125 - 135 | Specific CH carbons on the central ring. |

| C3'-C6', C3''-C6'' | 125 - 132 | CH carbons on the N-tolyl rings. |

| Quaternary Aromatic C | 135 - 150 | Carbons with no attached protons. |

| C2, C2', C2'' | 135 - 140 | Carbons bearing methyl groups. |

| C1, C1', C1'' | 145 - 150 | Carbons directly attached to the central nitrogen atom (ipso-carbons).[7] |

Causality Behind Predictions:

-

Ipso-Carbons (C1, C1', C1''): These carbons, directly bonded to the electronegative nitrogen atom, are significantly deshielded and appear furthest downfield among the aromatic signals.[5]

-

C4 (C-Br): The carbon attached to bromine is expected to be in the upfield part of the aromatic region. While bromine is electronegative, the "heavy atom effect" causes shielding.

-

Methyl Carbons (C7, C7', C7''): These sp³ carbons are highly shielded and appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data requires a standardized methodology. The following protocol is designed for the structural elucidation of small organic molecules like 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid complicating the spectrum with impurity signals.

-

Mass: Accurately weigh 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR.[8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. The choice of solvent can influence chemical shifts.[9][10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[12]

-

Standard: The residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as a primary chemical shift reference. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0.00 ppm).[8]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex aromatic region.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans.

-

Spectral Width: Typically -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

-

Spectral Width: Typically 0 to 220 ppm.

-

Data Interpretation Workflow

A systematic approach is essential for interpreting the acquired spectra and confirming the molecular structure. This workflow often involves correlating data from both ¹H and ¹³C spectra, and may be supplemented with 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

Caption: Logical workflow for NMR data acquisition, processing, and structural verification.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the ¹H and ¹³C NMR spectra of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine. By analyzing the molecular structure, predicting the chemical shifts based on established principles, and outlining a rigorous experimental protocol, researchers can confidently approach the structural characterization of this and related complex triarylamines. The successful interpretation of NMR data, following a logical workflow, is paramount for advancing research and development in fields that rely on precise molecular design and synthesis.

References

-

R. J. Abraham, J. Fisher, and P. Loftus, Introduction to NMR Spectroscopy. Wiley. Available at: [Link]

-

Cao, C., et al. "Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH=N in substituted benzylideneanilines." Magnetic Resonance in Chemistry, vol. 53, no. 7, 2015, pp. 520-525. Available at: [Link]

-

Matsuo, T., and Shosenji, H. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Canadian Journal of Chemistry, vol. 45, no. 15, 1967, pp. 1829-1835. Available at: [Link]

-

Yonezawa, T., Morishima, I., and Takeuchi, K. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." Bulletin of the Chemical Society of Japan, vol. 40, no. 8, 1967, pp. 1807-1813. Available at: [Link]

-

Reddit User Discussion. "How does solvent choice effect chemical shift in NMR experiments?" r/chemhelp, 2022. Available at: [Link]

-

Gowda, B. T., et al. "Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides." Zeitschrift für Naturforschung B, vol. 58, no. 8, 2003, pp. 787-796. Available at: [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog. Available at: [Link]

-

Kolehmainen, E., et al. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Molecules, vol. 10, no. 1, 2005, pp. 126-133. Available at: [Link]

-

Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. Available at: [Link]

-

Hornak, J. P. "Sample Preparation." The Basics of NMR. Available at: [Link]

- University of Michigan. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

Gowda, B. T., et al. "1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides." Zeitschrift für Naturforschung A, vol. 58, no. 11, 2003, pp. 650-656. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "13C - NMR Absorptions of Major Functional Groups." Available at: [Link]

-

University of Calgary. "13C NMR Spectroscopy." Available at: [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. organomation.com [organomation.com]

- 9. tandfonline.com [tandfonline.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

UV-Vis absorption and photoluminescence spectra of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

An In-Depth Technical Guide to the Photophysical Properties of Substituted Triarylamines: A Case Study of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Abstract

Triarylamine derivatives are a cornerstone of modern organic electronics, finding applications as hole-transporting materials, emitters in organic light-emitting diodes (OLEDs), and components in photovoltaics.[1][2] Their utility is intrinsically linked to their photophysical properties, namely their ability to absorb and emit light, which are dictated by their molecular structure. This guide provides a comprehensive overview of the principles and techniques used to characterize the UV-Vis absorption and photoluminescence spectra of triarylamine derivatives, using the hypothetical yet representative molecule, 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, as a central case study. While direct experimental data for this specific molecule is not publicly available, this guide will synthesize established knowledge from closely related analogues to predict its behavior and to illustrate the broader concepts applicable to this important class of compounds.

Introduction to Triarylamines and Their Photophysical Significance

Triarylamines are organic compounds characterized by a central nitrogen atom bonded to three aromatic rings. The propeller-like, non-planar geometry of many triarylamines, coupled with the electron-donating nature of the nitrogen atom, gives rise to unique electronic properties.[1] These properties can be finely tuned through synthetic modification of the aromatic rings with various substituent groups, influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics of the molecule.[3][4] Understanding these structure-property relationships is paramount for the rational design of new materials with tailored optoelectronic functions.

Synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

While a specific synthesis for the title compound is not reported, a plausible and common route for the synthesis of unsymmetrical triarylamines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Route:

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the title compound.

This reaction would involve the coupling of 4-bromo-2-methylaniline with two equivalents of 1-bromo-2-methylbenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base in an inert solvent like toluene. Purification would typically be achieved through column chromatography.

Experimental Methodology for Photophysical Characterization

The investigation of the photophysical properties of a novel triarylamine derivative involves two primary spectroscopic techniques: UV-Vis absorption and photoluminescence spectroscopy.

UV-Vis Absorption Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. The resulting spectrum reveals the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the triarylamine in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or acetonitrile) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Use a high-purity solvent to avoid interference from impurities.

-

-

Instrumentation and Measurement:

-

A dual-beam UV-Vis spectrophotometer is commonly used.[5]

-

Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Measure the absorption spectrum of the sample solution in a matched quartz cuvette over a relevant wavelength range (e.g., 200-800 nm).

-

The absorbance (A) is related to the molar absorptivity (ε), path length (l), and concentration (c) by the Beer-Lambert law (A = εlc).

-

Caption: Generalized workflow for UV-Vis absorption spectroscopy.

Photoluminescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light. It provides information about the excited states of the molecule and their relaxation pathways.

Experimental Protocol:

-

Sample Preparation:

-

Use the same solution prepared for UV-Vis absorption measurements to ensure a known absorbance at the excitation wavelength (typically A < 0.1 to avoid inner filter effects).

-

-

Instrumentation and Measurement:

-

A spectrofluorometer is used, which consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.[6]

-

An excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).

-

An emission spectrum is recorded by exciting the sample at a fixed wavelength (typically the absorption maximum, λmax) and scanning the emission monochromator.

-

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, can be determined relative to a known standard.

-

Caption: Generalized workflow for photoluminescence spectroscopy.

Expected Spectral Properties of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Based on the extensive literature on substituted triarylamines, we can predict the key features of the UV-Vis absorption and photoluminescence spectra of the title compound.

UV-Vis Absorption Spectrum

The UV-Vis spectrum of a triarylamine typically displays two main absorption bands.[7]

-

High-Energy Band: Located in the shorter wavelength UV region (typically < 300 nm), this band is attributed to π-π* transitions within the individual aromatic rings.

-

Low-Energy Band: Found at longer wavelengths (typically 300-400 nm), this band is often associated with an intramolecular charge transfer (ICT) transition from the electron-rich triarylamine core to the aromatic substituents.[4]

For 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, the absorption spectrum is expected to be a superposition of the transitions associated with the substituted aniline core and the N-aryl groups. The presence of the bromo and methyl substituents will likely cause a slight bathochromic (red) shift compared to unsubstituted triphenylamine.

Photoluminescence Spectrum

Upon excitation into the absorption bands, many triarylamine derivatives exhibit fluorescence.

-

Emission Wavelength (λem): The emission is typically observed at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The position of the emission peak is sensitive to the electronic nature of the substituents and the polarity of the solvent.

-

Solvatochromism: A significant red-shift in the emission spectrum with increasing solvent polarity is often observed for triarylamines with ICT character in their excited state.[8][9] This is due to the stabilization of the more polar excited state by polar solvent molecules.

-

Quantum Yield (PLQY): The PLQY of triarylamines can vary widely depending on their structure. Non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, compete with fluorescence and can reduce the quantum yield.[8] The bulky 2-methylphenyl groups may induce some steric hindrance, potentially affecting the excited-state geometry and influencing the PLQY.

Caption: Jablonski diagram illustrating the photophysical processes in a molecule.

Comparative Photophysical Data of Triarylamine Derivatives

To provide context, the following table summarizes typical photophysical data for a selection of triarylamine derivatives from the literature.

| Compound | Solvent | λabs (nm) | λem (nm) | PLQY | Reference |

| Triphenylamine | Cyclohexane | 298, 330 | 365 | 0.04 | General Knowledge |

| N,N-Diphenyl-4-anisidine | Dichloromethane | 310 | 410 | - | [2] |

| Tris(4-bromophenyl)amine | Dichloromethane | 315 | 400 | - | General Knowledge |

This data illustrates the influence of substituents on the absorption and emission wavelengths.

Theoretical Insights into Photophysical Properties

Quantum-chemical calculations, particularly time-dependent density functional theory (TD-DFT), are powerful tools for understanding the electronic structure and predicting the photophysical properties of triarylamines.[10][11]

-

Frontier Molecular Orbitals (HOMO/LUMO): Calculations can visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many triarylamines, the HOMO is localized on the electron-rich nitrogen and the central phenyl ring, while the LUMO is distributed over the peripheral aryl groups. The energy difference between the HOMO and LUMO provides a first approximation of the lowest energy electronic transition.

-

Excited States: TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the positions and intensities of absorption bands.[10] These calculations can also help to elucidate the nature of the excited states (e.g., locally excited vs. charge transfer).

Conclusion

While direct experimental data for 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is not available, a comprehensive understanding of the photophysical behavior of the broader class of triarylamine derivatives allows for a robust prediction of its properties. It is expected to exhibit characteristic UV-Vis absorption bands corresponding to π-π* and intramolecular charge transfer transitions. Its photoluminescence is anticipated to be sensitive to solvent polarity, a hallmark of many functional triarylamines. The detailed experimental and theoretical methodologies outlined in this guide provide a solid framework for the characterization of this and other novel triarylamine derivatives, facilitating the continued development of advanced organic electronic materials.

References

- J-Stage.

- ResearchGate. Photophysical characteristics of compound 3 in different solvents.

- ResearchGate. Photophysical and thermal properties of compounds 2–4 | Download Table.

- ACS Publications. Impact of Electronic Coupling, Symmetry, and Planarization on One- and Two-Photon Properties of Triarylamines with One, Two, or Three Diarylboryl Acceptors | The Journal of Physical Chemistry A.

- American Institute of Physics. Intervalence transition in triarylamine mixed-valence systems: A time-dependent density functional theory study.

- RSC Publishing. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry.

- PMC.

- Research and Reviews.

- ResearchGate.

- ResearchGate. Experimental setup of photoluminescence spectroscopy: (a)... | Download Scientific Diagram.

- Accounts of Chemical Research.

- PerkinElmer. The Basics of UV-Vis Spectroscopy.

- University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY.

Sources

- 1. Synthesis and Properties of Triarylamine Derivatives with Quasi-Planar Structure [jstage.jst.go.jp]

- 2. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

Unveiling the Electronic Landscape: A Technical Guide to Density Functional Theory (DFT) Calculations for 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triarylamine Derivatives and the Predictive Power of DFT

In the realm of advanced materials and pharmaceutical development, triarylamine derivatives represent a class of molecules with significant potential. Their unique three-dimensional structures and tunable electron-donating properties make them prime candidates for hole transport materials in organic electronics and as core scaffolds in medicinal chemistry.[1][2] The specific compound, 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, with its asymmetric substitution pattern, presents a compelling case for in-depth computational analysis to unlock its structure-property relationships.

This technical guide serves as a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine. As a senior application scientist, the goal is not merely to present a protocol but to provide a foundational understanding of the "why" behind each computational step, ensuring a robust and self-validating approach to theoretical molecular characterization. DFT has established itself as a powerful tool that complements experimental investigations, offering predictive insights into molecular behavior at the quantum level.[3][4]

Theoretical Framework: The Cornerstone of Modern Computational Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems, such as atoms and molecules.[4] The fundamental premise of DFT, as established by the Hohenberg-Kohn theorems, is that the ground-state properties of a system are uniquely determined by its electron density.[5] This is a significant departure from traditional wavefunction-based methods, as the electron density is a more manageable quantity.[6]

The Choice of Functional: B3LYP

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions.[7] For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, which has demonstrated a good balance between accuracy and computational cost for a wide range of chemical systems.[8][9] While it has known limitations, particularly in describing non-covalent interactions without dispersion corrections, its performance for predicting geometries and electronic properties of organic molecules is well-documented.[10][11]

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for obtaining accurate results for a variety of molecular properties. Let's break down its components:

-

6-311G: This indicates a split-valence triple-zeta basis set, providing a higher degree of flexibility for describing the valence electrons.

-

++: The double plus signs signify the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs of electrons.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for a more accurate representation of the shape of the electron density, which is essential for describing chemical bonding.

The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to provide reliable geometries and electronic properties for organic molecules.[12][13]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a DFT calculation on 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine using a computational chemistry software package like Gaussian.[14][15]

Experimental Protocol: DFT Calculation Workflow

-

Molecule Building and Initial Geometry: Construct the 3D structure of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine using a molecular modeling interface.

-

Input File Generation: Create an input file specifying the following:

-

Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

-

Level of Theory: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Job Type:

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain infrared (IR) spectral data.

-

-

Additional Keywords:

-

Pop=NBO: To perform Natural Bond Orbital analysis for charge distribution.

-

TD: For Time-Dependent DFT calculations to simulate the UV-Vis spectrum.

-

-

-

Execution of the Calculation: Submit the input file to the computational chemistry software.

-

Analysis of the Output: Upon completion, analyze the output file to extract the desired information, including optimized geometry, energies, orbital information, and spectroscopic data.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. [16][17]The MEP surface is typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). [18]For 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, the MEP map would likely show negative potential around the nitrogen atom and the bromine atom due to their lone pairs of electrons, and positive potential around the hydrogen atoms.

Simulated Spectroscopic Analysis (IR and UV-Vis)

DFT calculations can provide theoretical vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the molecular structure. [19]

-

IR Spectrum: The calculated vibrational frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These can be used to assign the peaks in an experimental IR spectrum. [20]* UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. [19][21]

Illustrative IR Frequencies (cm⁻¹) Assignment ~3050 C-H stretching (aromatic) ~2950 C-H stretching (methyl) ~1600 C=C stretching (aromatic) ~1250 C-N stretching | ~600 | C-Br stretching |

| Illustrative UV-Vis Data | |

| λmax (nm) | ~320 |

| Excitation Energy (eV) | ~3.87 |

| Oscillator Strength (f) | > 0.1 |

| Predominant Transition | HOMO -> LUMO |

Conclusion

This guide has provided a comprehensive framework for utilizing Density Functional Theory to investigate the properties of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's optimized geometry, electronic structure, and spectroscopic signatures. This computational approach is an invaluable tool in modern chemical research, enabling the rational design of novel molecules for a wide range of applications in materials science and drug development. The predictive power of DFT allows for a deeper understanding of molecular behavior, ultimately accelerating the pace of innovation.

References

-

Density functional theory - PMC - NIH. Available at: [Link]

-

Density functional theory - Wikipedia. Available at: [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. Available at: [Link]

-

Spectral Calculations with DFT | IntechOpen. Available at: [Link]

-

Hybrid functionals - Wikipedia. Available at: [Link]

-

Molecular Electrostatic Potential (MEP). Available at: [Link]

-

Density Functional Theory of Electronic Structure | The Journal of Physical Chemistry. Available at: [Link]

-

Chemistry by Way of Density Functional Theory - NASA Technical Reports Server (NTRS). Available at: [Link]

-

Common mistakes in molecular modeling involving B3LYP functional - atomistica.online. Available at: [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC. Available at: [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. Available at: [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. Available at: [Link]

-

An Introduction to Density Functional Theory - Imperial College London. Available at: [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? - Chemistry Stack Exchange. Available at: [Link]

-

Geometry Optimization – EXPO - Software Ic. Available at: [Link]

-

Gaussian (software) - Wikipedia. Available at: [Link]

-

Density functional theory: fundamentals and applications. Available at: [Link]

-

Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. Available at: [Link]

-

Density Functional (DFT) Methods - Gaussian.com. Available at: [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - RSC Publishing. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

-

DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex - Physical Chemistry Research. Available at: [Link]

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC. Available at: [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. - arXiv. Available at: [Link]

-

Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn - arXiv.org. Available at: [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Available at: [Link]

-

Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Gaussian 16 | Gaussian.com. Available at: [Link]

-

(PDF) Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - ResearchGate. Available at: [Link]

-

Molecular electrostatic potential (MEP) maps of the DFT optimised... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Experimental and theoretical investigation of the first-order hyperpolarizability of a class of triarylamine derivatives | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. Available at: [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. Available at: [Link]

-

DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC. Available at: [Link]

-

Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ - PubMed.** Available at: [Link]

-

Molecule‐Engineered Triarylamine Polymers: Tailoring Multifunctional Optoelectrochemical and Energy‐Saving Applications - ResearchGate. Available at: [Link]

-

Basis set (chemistry) - Wikipedia. Available at: [Link]

-

(PDF) The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods - ResearchGate. Available at: [Link]

-

Benzenamine, 4-bromo-2-methyl-N-(2-nitrophenyl)- - ChemBK. Available at: [Link]

-

Reply to Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided” | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Available at: [Link]

-

DFT-Calculated IR Absorption Spectra for PFAS Molecules - DTIC. Available at: [Link]

-

Benzenamine, 4-bromo-2-methyl- - the NIST WebBook. Available at: [Link]

-

Session 2: Basis Sets Running a Calculation • In performing a computational chemistry calculation, the chemist has to make se. Available at: [Link]

-

Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem. Available at: [Link]

-

Basis Sets | Gaussian.com. Available at: [Link]

-

Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1) - Cheméo. Available at: [Link]

-

N-(4-bromo-2-methylphenyl)-4-methylbenzamide — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 8. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. atomistica.online [atomistica.online]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medium.com [medium.com]

- 15. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 16. MEP [cup.uni-muenchen.de]

- 17. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectral Calculations with DFT | IntechOpen [intechopen.com]

- 20. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. arxiv.org [arxiv.org]

Material safety data sheet (MSDS) and toxicity of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

An In-Depth Technical Guide to the Material Safety, Toxicology, and Handling of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Executive Summary

4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine (CAS: 717882-42-3) is a highly specialized, sterically hindered brominated triarylamine[1]. In the fields of organic electronics, it serves as a critical synthetic intermediate for developing hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs)[2].

While its electron-rich nitrogen core and propeller-like steric conformation are engineered for optimal charge-carrier mobility and amorphous film morphology, these same structural features dictate its toxicological profile. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity, and rigorous laboratory protocols required to handle this compound safely, ensuring both scientific integrity and occupational health.

Chemical Identity & Physicochemical Profiling

To understand the safety profile of a compound, one must first deconstruct its molecular architecture. The presence of three ortho-methyl groups induces a highly twisted, non-planar conformation. This prevents dense π−π stacking, increasing its solubility in organic solvents but also rendering it highly lipophilic.

Table 1: Chemical Identity & Structural Properties

| Property | Value / Description | Causality / Impact on Handling |

| Chemical Name | 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine | - |

| CAS Number | 717882-42-3[1] | - |

| Molecular Formula | C21H20BrN [1] | High carbon-to-heteroatom ratio dictates extreme hydrophobicity. |

| Molecular Weight | 366.29 g/mol [1] | Heavy molecular weight; dust settles rapidly but poses inhalation risk. |

| Key Functional Groups | Aryl Bromide, Tertiary Amine | Bromine enables cross-coupling[3]; Amine is prone to photo-oxidation. |

| Solubility | Soluble in Toluene, DCM, THF; Insoluble in Water | Spill remediation requires organic solvents; water is ineffective. |

Mechanistic Toxicology & GHS Hazard Assessment

Because specific in vivo toxicological data for highly specialized OLED intermediates is rarely published in open literature, safety assessments are extrapolated from the well-documented triarylamine class[4][5].

GHS Classification & Hazard Statements

Based on the structural homology to triphenylamine and its halogenated derivatives, this compound is classified under the following Global Harmonized System (GHS) categories:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicokinetics & Mechanism of Action

The toxicity of brominated triarylamines is governed by two primary mechanisms:

-

Lipid Partitioning (Dermal/Membrane Penetration): The high partition coefficient (LogP) driven by the bulky aromatic rings and the bromine atom allows the molecule to easily cross the stratum corneum (skin barrier) and cellular lipid bilayers. Once intracellular, it can disrupt membrane fluidity.

-

Oxidative Stress & Radical Formation: The core utility of triarylamines in electronics is their ability to easily donate electrons, forming stable radical cations (holes)[2]. In a biological context, this low oxidation potential means the molecule can undergo enzymatic oxidation (e.g., via Cytochrome P450) to form reactive electrophilic species. These intermediates can covalently bind to nucleophilic residues on cellular proteins, triggering inflammatory responses (irritation/sensitization)[4].

Environmental Fate

If released into the environment, the compound's hydrophobicity prevents aqueous dissolution, leading to rapid partitioning into soils and sediments. It poses a significant bioaccumulation hazard in aquatic organisms. When subjected to intense UV light or thermal decomposition, it releases toxic fumes, including nitrogen oxides ( NOx ) and hydrogen bromide ( HBr )[4].

Mechanistic pathway of triarylamine environmental degradation and biological toxicity.

Validated Experimental Protocols & Safety Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand why a precaution is taken, rather than just what to do.

Protocol 1: Safe Handling During Catalytic Amination (Synthesis)

This compound is frequently used as an aryl bromide precursor in Buchwald-Hartwig or Suzuki cross-coupling reactions to build extended polymeric or oligomeric HTMs[3].

Step-by-Step Methodology:

-

Preparation of the Inert Environment:

-

Action: Purge the reaction flask (Schlenk tube) with ultra-high purity Argon for 15 minutes.

-

Causality: Triarylamines are susceptible to slow photo-oxidation in the presence of ambient oxygen, which degrades the precursor and forms highly irritating N -oxide byproducts.

-

-

Weighing and Transfer:

-

Action: Weigh the 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine inside a localized exhaust ventilation (LEV) weighing station or glovebox. Wear nitrile gloves (minimum thickness 0.11 mm).

-

Causality: The powder is highly lipophilic. Standard latex gloves offer poor resistance to non-polar organic compounds and can allow breakthrough if the powder is dissolved in trace skin oils.

-

-

Solvent Addition:

-

Action: Add anhydrous, degassed toluene via a gas-tight syringe.

-

Causality: Toluene perfectly matches the polarity of the twisted triarylamine, ensuring complete dissolution before the addition of palladium/nickel catalysts[3].

-

-

Quenching and Workup:

-

Action: Quench the reaction with water, but extract the organic phase using dichloromethane (DCM). Wash the organic layer with brine.

-

Causality: The target compound and its derivatives will exclusively partition into the DCM layer. Aqueous waste must be separated meticulously to prevent halogenated organics from entering standard municipal water streams.

-

Protocol 2: Spill Remediation and Decontamination

Because water is entirely ineffective at solubilizing this compound, standard laboratory spill responses must be modified.

Step-by-Step Methodology:

-

Isolate the Area: Immediately increase fume hood face velocity to ≥0.5 m/s or activate local snorkel exhausts.

-

Solvent Dampening: Do not sweep the dry powder. Instead, lightly dampen a highly absorbent cleanroom wipe with a non-polar solvent (e.g., hexanes or ethyl acetate).

-

Wipe and Lift: Gently dab the spill area to dissolve and lift the compound into the wipe.

-

Secondary Decontamination: Wash the surface with a surfactant-rich aqueous solution (e.g., Alconox) to micellize any remaining trace organic residues.

-

Disposal: Place all wipes into a sealed, chemically compatible container labeled as "Halogenated Organic Solid Waste."

Step-by-step laboratory spill response and hazardous waste remediation workflow.

References

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation Source: MDPI (Materials) URL:[Link]

-

Nickel-Catalyzed N-Arylation of Diarylamines for Triarylamine Synthesis Source: Organometallics (ACS Publications) URL:[Link]

Sources

Technical Whitepaper: Electrochemical Profiling and Orbital Engineering of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Executive Summary

The compound 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine (CAS: 717882-42-3), also known as 4-bromo-2-methyl-N,N-di-o-tolylaniline, is a highly specialized, sterically hindered triarylamine (TAA) derivative[1]. In the realm of organic optoelectronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—triarylamines are the gold standard for hole-transporting materials (HTMs) due to their electron-rich nitrogen centers and ability to form stable aminium radical cations[2].

However, the precise electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, are dictated by the delicate interplay of steric hindrance and inductive electronic effects. This whitepaper provides an in-depth mechanistic analysis of how the ortho-methyl and para-bromo substituents modulate the molecular orbital energetics of this specific intermediate, alongside a self-validating protocol for its electrochemical characterization.

Molecular Architecture & Electronic Implications

The electrochemical behavior of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine is governed by two primary structural modifications to the baseline triphenylamine core:

Steric Twisting via Ortho-Methyl Groups

The HOMO of a standard triarylamine is primarily composed of the pz orbital of the central nitrogen atom interacting with the π -systems of the adjacent phenyl rings[3]. Maximum orbital overlap occurs when the molecule is planar. In this compound, the presence of three ortho-methyl groups creates severe steric repulsion.

-

Causality: To minimize steric clash, the phenyl rings are forced to rotate out of the C-N-C plane, adopting a highly twisted, propeller-like geometry.

-

Effect: This twisting drastically reduces the p−π conjugation. By localizing the electron density more tightly on the nitrogen atom and preventing extended delocalization, the oxidation potential is increased. Consequently, the HOMO energy level is significantly deepened (shifted further from the vacuum level)[4]. Furthermore, this twisted conformation suppresses intermolecular π−π stacking, which prevents excimer formation and raises the glass transition temperature ( Tg ), a critical parameter for device longevity.

Inductive Stabilization via Para-Bromo Substitution

The bromine atom situated at the para position of one of the tolyl rings serves a dual purpose. Synthetically, it acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to construct macromolecular architectures.

-

Causality: Electronegatively, halogens possess both resonance-donating and inductive-withdrawing properties. Because the ortho-methyl groups force the ring out of planarity, the resonance effect is heavily attenuated.

-

Effect: The inductive electron-withdrawing effect of the bromine atom dominates, pulling electron density away from the central nitrogen. This further stabilizes the radical cation formed during oxidation, contributing to a deeper HOMO level[2].

Fig 1: Synergistic effects of steric and inductive substituents on TAA orbital energetics.

Standardized Experimental Protocol: Electrochemical Characterization

To accurately determine the HOMO and LUMO levels of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) must be employed.

Trustworthiness & Self-Validation: Electrochemical measurements are highly susceptible to reference electrode drift, solvent impurities, and uncompensated resistance (IR drop). To ensure absolute scientific integrity, the protocol below utilizes a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard . By referencing the onset oxidation potential of the analyte directly to the Fc/Fc+ redox couple measured in the exact same solution, the system becomes self-validating, eliminating errors caused by junction potentials[5].

Step-by-Step Methodology

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, HPLC-grade dichloromethane (DCM). The solvent must be stored over activated 3Å molecular sieves to ensure zero moisture content, which would otherwise quench the aminium radical cation.

-

Analyte Addition: Introduce 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine at a concentration of 1.0×10−3 M into the electrolyte solution.

-

Electrode Assembly: Utilize a conventional three-electrode cell:

-

Working Electrode (WE): Glassy carbon disk (polished with 0.05 µm alumina slurry, sonicated in ethanol, and dried).

-

Counter Electrode (CE): Platinum wire.

-

Reference Electrode (RE): Non-aqueous Ag/Ag+ (0.01 M AgNO3 in acetonitrile).

-

-

Deoxygenation: Sparge the solution with high-purity Argon gas for 15 minutes to displace dissolved oxygen, which is electroactive and will obscure the baseline. Maintain an Argon blanket during the measurement.

-

Voltammetric Scanning: Record the cyclic voltammograms at a scan rate of 50 mV/s. Identify the onset of the first anodic oxidation wave ( Eoxonset ). Triarylamines typically exhibit a highly reversible one-electron oxidation process[6].

-

Internal Calibration: Spike the solution with a small amount of Ferrocene (~ 0.5×10−3 M). Run a final scan to capture both the analyte oxidation and the Fc/Fc+ redox couple. Determine the half-wave potential of Ferrocene ( E1/2Fc ).

-

Energy Level Derivation: Calculate the HOMO level using the empirical formula based on the vacuum level of Ferrocene (4.8 eV)[7]:

EHOMO=−[Eoxonset−E1/2Fc+4.8] eV -

LUMO Calculation: Determine the optical bandgap ( Egopt ) from the onset of the UV-Vis absorption spectrum ( λonset ) using Egopt=1240/λonset . Calculate the LUMO via:

ELUMO=EHOMO+Egopt

Fig 2: Self-validating Cyclic Voltammetry workflow for precise HOMO determination.

Quantitative Data Synthesis

Based on the structural analysis of the ortho-methyl and para-bromo substituents relative to baseline triarylamine frameworks, the electrochemical and photophysical properties of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine are summarized below. The deepened HOMO and wide bandgap are characteristic of sterically congested TAAs.

| Property | Estimated Value / Characteristic | Analytical Method |

| Oxidation Potential ( Eoxonset ) | ~0.85 - 0.95 V vs Ag/AgCl | Cyclic Voltammetry (CV) |

| HOMO Energy Level | -5.30 to -5.50 eV | Calculated from CV via Ferrocene |

| LUMO Energy Level | -1.90 to -2.10 eV | Derived from EHOMO+Egopt |

| Optical Bandgap ( Egopt ) | ~3.3 - 3.5 eV | UV-Vis Absorption Onset |

| Triplet Energy ( T1 ) | > 2.8 eV | Low-temperature Phosphorescence (77K) |

| Hole Mobility ( μh ) | 10−4 to 10−3 cm2/Vs | Space Charge Limited Current (SCLC) |

Applications in Advanced Optoelectronics

The unique electrochemical profile of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine makes it an exceptionally valuable synthon for advanced materials:

-

Thermally Activated Delayed Fluorescence (TADF) OLEDs: The deep HOMO and high triplet energy ( T1>2.8 eV) resulting from the twisted conformation are critical for TADF host materials. A high T1 prevents reverse energy transfer from the dopant emitter back to the host, ensuring high internal quantum efficiency (IQE).

-

Perovskite Solar Cells (PSCs): The HOMO level (-5.30 to -5.50 eV) aligns perfectly with the valence band of standard methylammonium lead iodide ( CH3NH3PbI3 ) perovskites (~-5.4 eV). This facilitates seamless hole extraction while blocking electron transfer, minimizing interfacial recombination losses[3].

References

-

AlfaChem. "4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine | CAS:717882-42-3". alfachem.cn. Available at: [Link]

-

The Journal of Organic Chemistry. "Synthesis, Spectra, and Theoretical Investigations of the Triarylamines Based on 6H-Indolo[2,3-b]quinoxaline". ACS Publications. Available at:[Link]

-

Polymer. "Achieving ultrahigh electrochromic stability of triarylamine-based polymers by the design of five electroactive nitrogen centers". DOI.org. Available at:[Link]

-

RSC Advances. "Polymeric hole-transport materials with side-chain redox-active groups for perovskite solar cells with good reproducibility". RSC Publishing. Available at:[Link]

-

Sustainable Energy & Fuels. "Star-shaped triarylamine-based hole-transport materials in perovskite solar cells". RSC Publishing. Available at: [Link]

-

The Journal of Physical Chemistry C. "Effect of Triarylamine Structure on the Photoinduced Electron Transfer to Boron Subphthalocyanine". ACS Publications. Available at: [Link]

-

ResearchGate. "Electrochemical and Spectroscopic Studies on Triarylamine‐Polychlorotriphenylmethyl Dyads". ResearchGate. Available at: [Link]

Sources

- 1. 4-溴-2-甲基-N,N-双(2-甲苯基)苯胺 | CAS:717882-42-3 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 2. Polymeric hole-transport materials with side-chain redox-active groups for perovskite solar cells with good reproducibility - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP04162H [pubs.rsc.org]

- 3. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

Step-by-step synthesis route for 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

An Application Note and Protocol for the Synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, a sterically hindered triarylamine. Triarylamines are a critical class of compounds with significant applications in materials science, particularly in the development of organic electronics and dyes.[1] The synthetic strategy detailed herein employs a one-pot double N-arylation via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[2][3] This method offers an efficient and direct route from commercially available starting materials. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only a detailed experimental procedure but also the underlying scientific rationale for key steps, troubleshooting advice, and safety precautions.

Introduction and Synthetic Strategy

The target molecule, 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine, is a triarylamine featuring three distinct aromatic rings attached to a central nitrogen atom. The synthesis of such structures has been revolutionized by the development of palladium-catalyzed C-N bond-forming reactions.[1][4] The Buchwald-Hartwig amination, in particular, stands out for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it superior to traditional methods that often require harsh conditions.[1]

The chosen synthetic route involves the direct, one-pot double N-arylation of 4-bromo-2-methylaniline with two equivalents of 2-bromotoluene. This approach is highly efficient as it constructs two C-N bonds in a single synthetic operation. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium precursor and stabilized by a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is essential for deprotonating the amine, thereby activating it for the catalytic cycle.

Overall Synthetic Workflow

The synthesis follows a logical progression from reaction setup under inert conditions to product isolation and purification.

Caption: High-level workflow for the synthesis of the target triarylamine.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-bromotoluene) to form a Pd(II) complex. This is often the rate-limiting step.[5]

-

Amine Coordination & Deprotonation : The primary amine (4-bromo-2-methylaniline) coordinates to the Pd(II) center. The base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium amido complex.[6]

-

Reductive Elimination : This key step forms the first C-N bond, yielding a diarylamine product and regenerating the Pd(0) catalyst.

-

Second Cycle : The regenerated Pd(0) catalyst and the newly formed secondary amine re-enter the cycle to form the final triarylamine product.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol details the synthesis of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine on a 5 mmol scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromo-2-methylaniline | 186.05 | 0.930 g | 5.0 | 1.0 |

| 2-Bromotoluene | 171.04 | 1.97 g (1.45 mL) | 11.5 | 2.3 |

| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 | 0.01 (1 mol% Pd) |

| XPhos | 476.62 | 57 mg | 0.12 | 0.024 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | 2.8 |

| Anhydrous Toluene | - | 50 mL | - | - |

Rationale for Reagent Choices:

-

Aryl Halide : 2-Bromotoluene is used. While aryl iodides are more reactive, bromides offer a good balance of reactivity and cost.[1] A slight excess (2.3 eq.) ensures the complete double arylation of the starting aniline.

-

Catalyst Precursor : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable source of the active Pd(0) catalyst.

-

Ligand : XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich Buchwald phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for sterically demanding substrates.

-

Base : Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline without competing in side reactions.[1]

Step-by-Step Procedure

Safety Note: This procedure must be conducted in a well-ventilated fume hood. Handle palladium catalysts, phosphine ligands, and the strong base with appropriate personal protective equipment (PPE), including gloves and safety glasses. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Inert Atmosphere Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (0.930 g), sodium tert-butoxide (1.35 g), Pd₂(dba)₃ (46 mg), and XPhos (57 mg).

-

Expert Tip: Assembling the solid reagents in a glovebox is ideal. If using a Schlenk line, evacuate and backfill the flask with argon or nitrogen at least three times to ensure an inert atmosphere. This prevents the degradation of the catalyst and ligand.

-

-

Addition of Solvent and Reagents: Through a septum, add 50 mL of anhydrous toluene via cannula or syringe. Follow with the addition of 2-bromotoluene (1.45 mL).

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours under a positive pressure of inert gas.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) eluent system. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will appear as a viscous oil or semi-solid. Purification is achieved by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 2-5% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.

Characterization and Expected Results

-

Appearance: Typically a white to off-white solid or a pale yellow oil.

-

Yield: Moderate to good yields (60-80%) are expected.

-

¹H NMR Spectroscopy: Expected signals include:

-

Multiple signals in the aromatic region (~6.8-7.5 ppm).

-

A singlet for the methyl group on the bromo-substituted ring (~2.4 ppm).

-

A singlet for the two equivalent methyl groups on the o-tolyl rings (~2.1 ppm).

-

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine-79 and bromine-81 isotopes. For C₂₁H₂₀BrN, the expected m/z is ~365.08 and ~367.08.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent.3. Base is old or has degraded. | 1. Ensure a strictly inert atmosphere.2. Use freshly distilled or commercially available anhydrous solvent.3. Use a fresh bottle of NaOtBu; it is hygroscopic. |

| Mono-arylated Product | 1. Insufficient heating or reaction time.2. Stoichiometry of aryl halide is too low. | 1. Increase reaction time to 36-48 hours.2. Ensure at least 2.2-2.3 equivalents of 2-bromotoluene are used. |

| Formation of Debrominated Byproduct | Hydrodehalogenation side reaction. | Use a different ligand system (e.g., a Josiphos-type ligand) or slightly lower reaction temperature if conversion is still efficient. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | Use a very shallow elution gradient during column chromatography. Consider purification via recrystallization if the product is a solid. |

References

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

-

Hirano, K., & Miura, M. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (7), 1103-1105. [Link]

-

Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100, 893-1358. [Link]

-

Driver, M. S., & Hartwig, J. F. (1997). Halide and Amine Influence in the Equilibrium Formation of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes from Palladium Aryl Halide Dimers. Organometallics, 16(26), 5706-5715. [Link]

-

Al-Masum, M., & Kumar, D. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5621. [Link]

-

Uozumi, Y., & Hiraiz, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(7), 1103-1105. [Link]

- Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 852-860.

- Hartwig, J. F., & Louie, J. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂. Journal of the American Chemical Society, 120(49), 12791-12803.

- Mann, G., & Hartwig, J. F. (1997). Halide and Amine Influence in the Equilibrium Formation of Palladium Tris(o-tolyl)phosphine Mono(amine) Complexes from Palladium Aryl Halide Dimers. Organometallics, 16(26), 5706–5715.

Sources

- 1. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

Buchwald-Hartwig amination protocols using 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine

An Application Note on Advanced Buchwald-Hartwig Amination Protocols Focus Substrate: 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Substrate Profiling

The synthesis of highly extended, unsymmetrical triarylamines (TAAs) and tetra-aryl diamines is a critical pathway in the development of advanced optoelectronic materials (such as hole-transporting layers in OLEDs) and complex pharmaceutical pharmacophores[1].

The substrate 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine presents a unique synthetic challenge. Structurally, it consists of a central nitrogen atom bonded to three ortho-methylated aryl rings—a propeller-like, sterically massive core. While the carbon-bromine (C-Br) bond at the 4-position is not locally hindered by ortho-substituents, the substrate is synthetically recalcitrant due to two factors:

-

Electronic Deactivation: The triarylamine core is a powerful electron-donating group. This high electron density propagates to the para-position, significantly strengthening the C-Br bond and raising the activation energy required for palladium oxidative addition[2].

-

Global Steric Encumbrance: The massive hydrodynamic volume of the triarylamine core creates severe steric clashes within the palladium coordination sphere during the transmetalation and reductive elimination phases[3].

This guide details a highly optimized, self-validating Buchwald-Hartwig amination protocol specifically engineered to overcome these electronic and steric barriers.

Mechanistic Causality & Catalyst Selection

To achieve high conversion with this deactivated aryl bromide, the catalytic system must be meticulously designed. Standard first- and second-generation ligands (e.g., PPh3, BINAP) are insufficient[4].

The Catalytic Engine: Pd2(dba)3 and RuPhos

-

Pre-catalyst Choice (Pd2(dba)3): We utilize Tris(dibenzylideneacetone)dipalladium(0) over Pd(OAc)2. Causality: Pd(OAc)2 requires an in-situ reduction from Pd(II) to Pd(0) by the amine or ligand. In the presence of highly bulky substrates, this reduction is kinetically sluggish, leading to incomplete catalyst activation and increased side-reactions[5]. Pd2(dba)3 provides an immediate source of Pd(0).

-

Ligand Choice (RuPhos or P(t-Bu)3): Dialkylbiaryl phosphines like RuPhos are mandatory here. Causality: The electron-rich dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the Pd(0) center, forcing oxidative addition into the electron-rich C-Br bond[2]. Furthermore, the massive steric bulk of RuPhos ensures the formation of a highly reactive mono-ligated L1Pd(0) species and accelerates the final reductive elimination step via steric relief (the "spring-loaded" effect)[4].

Base Selection

-

Sodium tert-butoxide (NaOtBu): The optimal base for this transformation. Causality: It is strong enough to efficiently deprotonate the coordinated amine, driving the formation of the palladium amido complex. If the coupling amine contains base-sensitive functional groups (e.g., esters), Cs2CO3 must be substituted, though reaction times will double[1].

Fig 1: Buchwald-Hartwig catalytic cycle highlighting electronic and steric impacts at key elementary steps.

Experimental Methodology: Self-Validating Protocol

Objective: Coupling of 4-bromo-2-methyl-N,N-bis(2-methylphenyl)benzenamine with a primary arylamine (e.g., 4-methoxyaniline) to yield a tetra-aryl diamine.

Reagent Preparation & Stoichiometry

-

Aryl Bromide: 1.0 mmol (366.3 g/mol )

-

Amine Nucleophile: 1.2 mmol (Slight excess to prevent homocoupling)

-

Pd2(dba)3: 0.025 mmol (2.5 mol%, yielding 5 mol% active Pd)

-

RuPhos: 0.06 mmol (6 mol%, maintaining a slight ligand-to-metal excess)

-

NaOtBu: 1.5 mmol (Must be weighed in a glovebox)

-

Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Workflow

Step 1: Inert Atmosphere Setup

-

Action: Oven-dry a Schlenk tube at 120 °C overnight. Cool under vacuum and backfill with ultra-high purity Argon.

-

Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to aerobic oxidation. Moisture will hydrolyze NaOtBu to NaOH, which leads to the formation of phenolic byproducts instead of the desired amine[4].

Step 2: Reagent Charging

-

Action: Inside an argon-filled glovebox, charge the Schlenk tube with the aryl bromide, amine, Pd2(dba)3, RuPhos, and NaOtBu.

-

Validation Checkpoint: The solid mixture should appear dark purple/brown (due to Pd2(dba)3). If the Pd2(dba)3 appears grey or black, it has degraded to palladium black and must be discarded.

Step 3: Solvent Degassing & Addition

-

Action: Add 5.0 mL of anhydrous toluene. Seal the tube, remove from the glovebox, and subject to three freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen in toluene will rapidly quench the L1Pd(0) active species. Sparging with argon is often insufficient for highly sensitive third-generation catalysts; freeze-pump-thaw ensures absolute deoxygenation.

Step 4: Catalytic Heating

-

Action: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–18 hours.

-

Validation Checkpoint: Within the first 30 minutes, the solution should transition from dark purple to a deep red/orange, indicating the successful formation of the active Pd-ligand complex and successful oxidative addition. If the solution turns opaque black with a metallic mirror on the glass, the catalyst has crashed out (Pd black formation), indicating oxygen ingress or ligand failure.

Step 5: Reaction Monitoring (LC-MS)

-

Action: After 12 hours, quench a 10 µL aliquot in wet acetonitrile. Analyze via LC-MS (ESI+).

-

Validation Checkpoint: Look for the depletion of the aryl bromide ( [M+H]+ = 366.1/368.1 m/z). The product tetra-aryl diamine should dominate the chromatogram. Due to the high lipophilicity of the product, ensure a high-organic gradient (e.g., 50-100% MeCN) is used.

Step 6: Workup & Isolation

-

Action: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts (NaBr). Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).